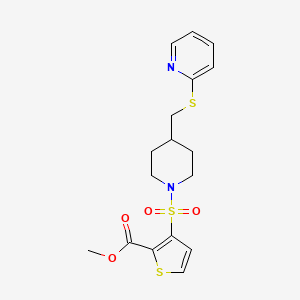![molecular formula C22H35N3O3S B2360839 N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1097469-06-1](/img/structure/B2360839.png)
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a sulfonylpiperidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide generally involves the following steps:
Formation of Piperidine Scaffold: : Starting with the piperidine backbone, necessary modifications are made to introduce functional groups at specific positions.
Addition of the Sulfonyl Group: : Sulfonylation, often through the reaction with sulfonyl chlorides in the presence of a base such as triethylamine, is used to introduce the sulfonyl group at the required position.
Incorporation of the Vinyl Group: : The vinyl group can be added via Heck coupling or other suitable C-C bond-forming reactions.
Introduction of Di(propan-2-yl)amino Group: : The tertiary amine group can be introduced through nucleophilic substitution reactions involving di(propan-2-yl)amine.
Industrial Production Methods
On an industrial scale, the synthesis may involve:
Batch or Continuous Flow Processes: : Depending on the scale, reactions can be carried out in batch reactors or continuous flow systems.
Catalysts and Reagents Optimization: : Use of optimized catalysts to ensure high yield and purity.
Purification Techniques: : Advanced purification methods like recrystallization, chromatography, or distillation are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: : Reduction reactions can modify the sulfonyl group to sulfoxides or thiols.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetonitrile.
Major Products Formed
Major products depend on the type of reaction:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Thiols, sulfides.
Substitution: : Various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, it serves as an intermediate for the synthesis of other complex molecules. It is used in catalytic studies for C-C bond formation reactions and as a ligand in coordination chemistry.
Biology
This compound has potential applications in biological studies due to its ability to interact with biological macromolecules. It's studied for its enzyme inhibition properties.
Medicine
In medicine, it's explored for its potential pharmacological effects, including as an anti-inflammatory or analgesic agent. Research focuses on its ability to modulate biological pathways and receptors.
Industry
Industrially, it can be used in the production of specialty chemicals, pharmaceuticals, and as a building block for more complex compounds.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism involves:
Binding to Enzymes or Receptors: : It may inhibit or activate enzymes, leading to changes in metabolic pathways.
Modulating Pathways: : Influences signal transduction pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(diethylamino)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide.
N-[2-(dimethylamino)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide.
Uniqueness
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is unique due to the presence of the di(propan-2-yl)amino group which can influence its steric and electronic properties, potentially leading to different biological activities compared to its analogs.
Propriétés
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-18(2)25(19(3)4)16-13-23-22(26)21-10-14-24(15-11-21)29(27,28)17-12-20-8-6-5-7-9-20/h5-9,12,17-19,21H,10-11,13-16H2,1-4H3,(H,23,26)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMZFWOKTDAMRP-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)
![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)


![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)

![4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2360773.png)

![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
